molecular formula C9H5F3N2O B1310178 2,2,2-trifluoro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone CAS No. 860651-18-9

2,2,2-trifluoro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone

Cat. No. B1310178
CAS RN: 860651-18-9
M. Wt: 214.14 g/mol
InChI Key: FWZGJOLNEDZEEC-UHFFFAOYSA-N
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Description

2,2,2-trifluoro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone is a unique chemical provided by Sigma-Aldrich to early discovery researchers . It has an empirical formula of C9H5F3N2O and a molecular weight of 214.14 .


Molecular Structure Analysis

The molecular structure of 2,2,2-trifluoro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone consists of a pyrrolopyridine core with a trifluoroethanone group attached . The SMILES string representation is FC(F)(F)C(=O)c1c[nH]c2ncccc12 .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a density of 1.5±0.1 g/cm^3, a molar refractivity of 47.1±0.3 cm^3, and a molar volume of 143.0±3.0 cm^3 . It has 3 H bond acceptors, 1 H bond donor, and 2 freely rotating bonds .

Scientific Research Applications

FGFR Inhibitors in Cancer Therapy

This compound has been evaluated for its potential as an inhibitor of Fibroblast Growth Factor Receptors (FGFR), which are implicated in various types of cancer. Researchers have designed derivatives of this compound to act as potent FGFR inhibitors .

Anti-Migration and Invasion in Cancer Cells

Studies have shown that certain derivatives can significantly reduce the migration and invasion abilities of cancer cells, indicating potential applications in preventing cancer metastasis .

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral, indicating that it is acutely toxic if swallowed . The safety pictogram GHS06 (skull and crossbones) applies to this compound . The precautionary statements P301 + P310 suggest that if swallowed, one should immediately call a poison center or doctor .

properties

IUPAC Name

2,2,2-trifluoro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3N2O/c10-9(11,12)7(15)6-4-14-8-5(6)2-1-3-13-8/h1-4H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWZGJOLNEDZEEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC=C2C(=O)C(F)(F)F)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60420740
Record name 2,2,2-trifluoro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60420740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-trifluoro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone

CAS RN

860651-18-9
Record name 2,2,2-trifluoro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60420740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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